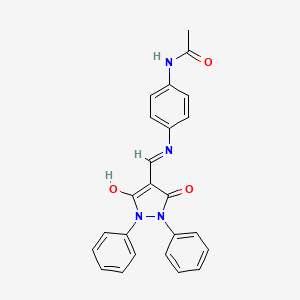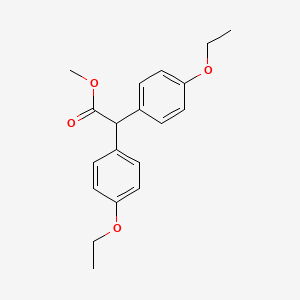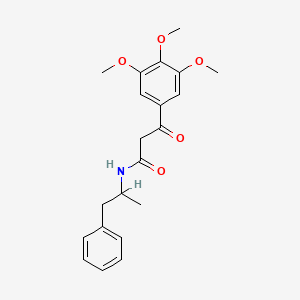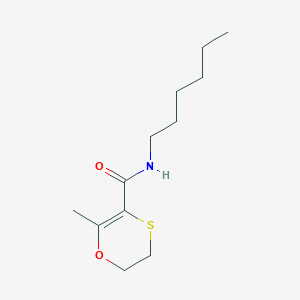
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is an organic compound belonging to the class of oxathiines This compound is known for its unique structure, which includes a hexyl group, a methyl group, and a 1,4-oxathiine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide typically involves the reaction of 2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxylic acid with hexylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxathiine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated oxathiine derivatives.
Substitution: Various substituted carboxamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antifungal agent due to its structural similarity to known fungicides.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the development of new materials with specific properties, such as improved stability or reactivity.
Mécanisme D'action
The mechanism of action of N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as succinate dehydrogenase, disrupting cellular respiration in fungi and leading to their death. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carboxin: An anilide fungicide with a similar oxathiine structure.
Oxathiin-3-carboxamide derivatives: Various derivatives with different substituents on the oxathiine ring.
Uniqueness
N-Hexyl-2-methyl-5,6-dihydro-1,4-oxathiine-3-carboxamide is unique due to its specific hexyl and methyl substitutions, which may confer distinct properties such as enhanced lipophilicity or specific binding affinities. These characteristics can make it more effective in certain applications compared to its analogs.
Propriétés
Numéro CAS |
13582-57-5 |
|---|---|
Formule moléculaire |
C12H21NO2S |
Poids moléculaire |
243.37 g/mol |
Nom IUPAC |
N-hexyl-6-methyl-2,3-dihydro-1,4-oxathiine-5-carboxamide |
InChI |
InChI=1S/C12H21NO2S/c1-3-4-5-6-7-13-12(14)11-10(2)15-8-9-16-11/h3-9H2,1-2H3,(H,13,14) |
Clé InChI |
LRVIXYJOZQQFGT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)C1=C(OCCS1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



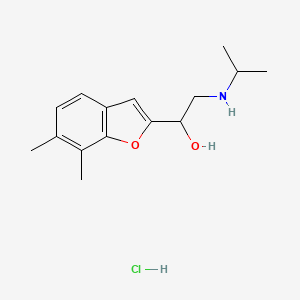
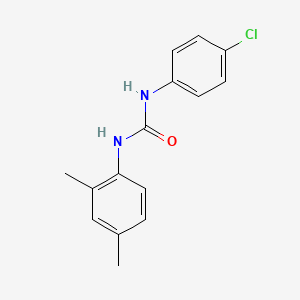
![3-(Hydroxymethyl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14708347.png)
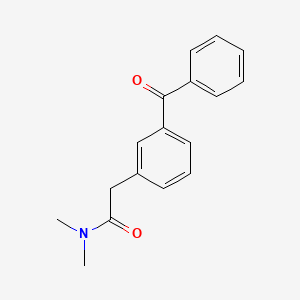
![2-[(1-Chloroethyl)peroxy]-2-methylpropane](/img/structure/B14708350.png)
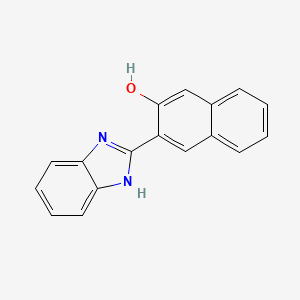

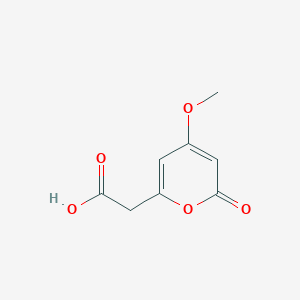

![ethyl N-[3-amino-6-(ethoxycarbonylamino)-4-[[2-hydroxy-3-(N-methylanilino)propyl]amino]pyridin-2-yl]carbamate](/img/structure/B14708395.png)
